Cas no 313403-81-5 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide is a benzimidazole-derived compound characterized by its unique molecular structure, combining a benzimidazole core with a methoxy-substituted benzamide moiety. This structural configuration imparts potential utility in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The compound's benzimidazole scaffold is known for its versatility in binding interactions, while the methoxybenzamide group may enhance solubility and metabolic stability. Its well-defined synthesis route allows for consistent purity and scalability, making it suitable for applications in medicinal chemistry and material science. Researchers value this compound for its potential as a building block in designing inhibitors or ligands targeting specific biological pathways.
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide structure
313403-81-5 structure
Product Name:N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide
CAS No:313403-81-5
MF:C21H17N3O2
MW:343.378584623337
CID:6214531
PubChem ID:742048
Update Time:2025-06-13

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide
    • N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide
    • Oprea1_305851
    • N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-methoxybenzamide
    • AKOS024574105
    • 313403-81-5
    • N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-methoxybenzamide
    • F0015-0319
    • EU-0037490
    • Z30822255
    • Inchi: 1S/C21H17N3O2/c1-26-19-13-7-3-9-15(19)21(25)24-16-10-4-2-8-14(16)20-22-17-11-5-6-12-18(17)23-20/h2-13H,1H3,(H,22,23)(H,24,25)
    • InChI Key: ROBNIFLSDLQFDX-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC=CC=1C(NC1=CC=CC=C1C1=NC2C=CC=CC=2N1)=O

Computed Properties

  • Exact Mass: 343.132076794g/mol
  • Monoisotopic Mass: 343.132076794g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 486
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 67Ų

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide Pricemore >>

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Additional information on N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide

Introduction to N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide (CAS No. 313403-81-5)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide is a significant compound in the field of pharmaceutical chemistry, characterized by its complex molecular structure and potential therapeutic applications. This compound, identified by the CAS number 313403-81-5, has garnered attention due to its structural similarity to certain bioactive molecules, which suggests a wide range of possible pharmacological interactions.

The molecular framework of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide consists of a benzamide core linked to a phenyl ring, which is further substituted with a 1H-1,3-benzodiazole moiety. This particular arrangement of functional groups makes it a promising candidate for further investigation in drug discovery and development. The presence of the benzodiazole group is particularly noteworthy, as it is known for its role in modulating central nervous system activity, making this compound a potential candidate for applications in neuropharmacology.

In recent years, there has been growing interest in the development of novel compounds that can interact with benzodiazole receptors without the associated side effects. N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide holds promise in this regard due to its unique structural features. The methoxy group on the benzamide ring may contribute to its solubility and bioavailability, which are critical factors in pharmaceutical development.

Current research in this area has focused on understanding the binding interactions of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide with various biological targets. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, which could be beneficial in treating a variety of conditions. For instance, preliminary in vitro studies have suggested that it may have potential applications in managing neurological disorders by interacting with specific GABA receptors.

The synthesis of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 1H-1,3-benzodiazole moiety into the phenyl ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve the desired molecular structure efficiently.

One of the key challenges in working with N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-methoxybenzamide is its potential sensitivity to environmental conditions. Like many heterocyclic compounds, it may exhibit varying stability under different storage conditions. Therefore, proper handling and storage protocols are essential to maintain its integrity and efficacy. Researchers have been exploring various stabilizing agents and storage conditions to enhance the shelf life of this compound.

The pharmacokinetic properties of N-2-(1H-1,3-benzodiazol-2-yphenyl)-2-methoxybenzamide are another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted by the body is crucial for determining its therapeutic potential and safety profile. Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been utilized to study these properties in detail.

In conclusion, N-(cas no 313403-815) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activities make it an attractive candidate for further development. As research continues to uncover new insights into its pharmacological properties, this compound is likely to play an important role in the future of drug discovery and development.

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